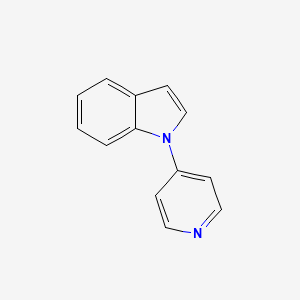
1-(pyridin-4-yl)-1h-indole
Vue d'ensemble
Description
1-(pyridin-4-yl)-1h-indole is a heterocyclic compound that combines the structural features of both pyridine and indole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(pyridin-4-yl)-1h-indole can be synthesized through several methods. One common approach involves the construction of the pyridine ring on the indole fragment. For example, the three-component reaction of indole-2-carbaldehyde with alkynes and 2-bromoacetophenones in dimethylformamide (DMF) at 110°C has been described as a method for the synthesis of pyrido[1,2-a]indole esters .
Another method involves the cyclization of benzyl-substituted pyridines. This approach typically requires the use of strong bases and high temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
1-(pyridin-4-yl)-1h-indole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridin-4-ylindole-2-carboxylic acid, while reduction may produce pyridin-4-ylindoline .
Applications De Recherche Scientifique
1-(pyridin-4-yl)-1h-indole has a wide range of scientific research applications:
Industry: this compound is used in the development of organic luminescent materials and as a precursor for the synthesis of dyes and pigments
Propriétés
Formule moléculaire |
C13H10N2 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
1-pyridin-4-ylindole |
InChI |
InChI=1S/C13H10N2/c1-2-4-13-11(3-1)7-10-15(13)12-5-8-14-9-6-12/h1-10H |
Clé InChI |
AXNJDTFKZMDPTN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN2C3=CC=NC=C3 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
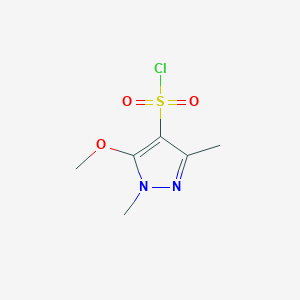
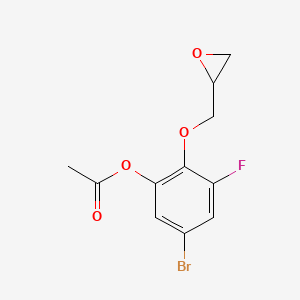


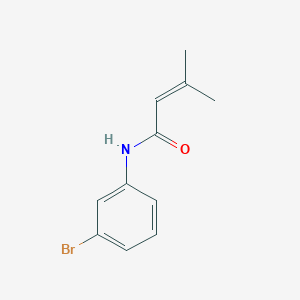
![1-Chloro-4-[(4-chlorophenyl)-dimethoxymethyl]benzene](/img/structure/B8513800.png)

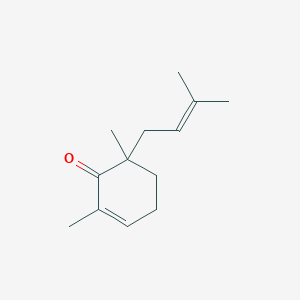
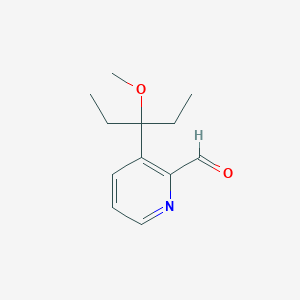
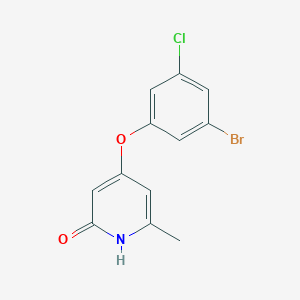
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-[[(1r)-1-phenylethoxy]methyl]-](/img/structure/B8513835.png)

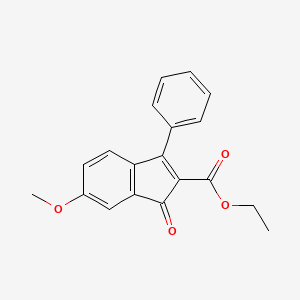
![1-(but-3-ynyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B8513848.png)
